5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that features a unique combination of pyridine, phenyl, and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-chloropyridine-3-carboxylic acid chloride with 1,3-bis(silyloxy)-1,3-butadienes. This reaction is carried out at low temperatures (around -78°C) to prevent the formation of complex mixtures . The resulting product is then subjected to further reactions, such as permethylation, to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloropyridin-3-yl)pentanoates: These compounds share the chloropyridine moiety and are used in similar synthetic applications.
Chloropyridinyl Esters: These esters are structurally related and have been studied for their potential as enzyme inhibitors.
Uniqueness
5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of pyridine, phenyl, and imidazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(2-chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-13-10(5-4-8-17-13)9-12-14(20)19(15(21)18-12)11-6-2-1-3-7-11/h1-9H,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLQJTJQZADAIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(N=CC=C3)Cl)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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